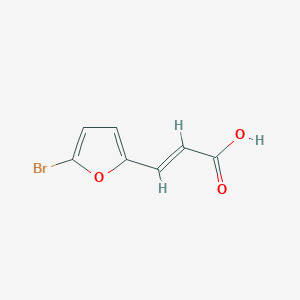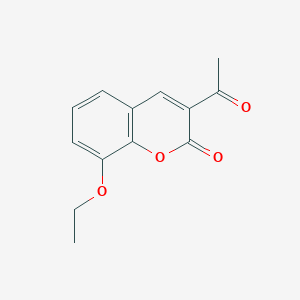
3-Acetyl-8-ethoxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-8-ethoxychromen-2-one is a naturally occurring compound which is found in a variety of plants and has been used for centuries in traditional medicine. It is a member of the flavonoid family and has been studied for its potential health benefits. Studies have shown that this compound has antioxidant, anti-inflammatory, and anti-cancer properties. It is also known to have a number of other pharmacological activities, such as anti-bacterial, anti-fungal, and anti-viral effects.
Aplicaciones Científicas De Investigación
Chemical Analysis and Synthesis
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Degree of N-acetylation
NMR spectroscopy, including ^1H NMR, ^13C NMR, and ^15N NMR, has been extensively used for determining the degree of N-acetylation in biopolymers like chitin and chitosan. These techniques can be sensitive, precise, and provide accurate data, making them potentially valuable for analyzing the structure and substitutions in compounds like 3-Acetyl-8-ethoxychromen-2-one (Kasaai, 2010).
Biodegradation and Environmental Fate
Biodegradation of Organic Compounds
Understanding the biodegradation and fate of organic compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the methodologies for studying the environmental impact of organic compounds. Microorganisms capable of degrading ETBE could offer insights into the biodegradation potential of similar organic compounds, including this compound (Thornton et al., 2020).
Antioxidant Activity and Health Applications
Antioxidant Capacity Assays
The chemistry behind antioxidant capacity assays, including assays based on hydrogen atom transfer (HAT) reactions and electron transfer (ET), could be relevant for evaluating the antioxidant potential of this compound. These assays measure the capacity of antioxidants to scavenge free radicals, indicating the potential health benefits of the compound (Huang, Ou, & Prior, 2005).
Applications in Plant Science
Role of Melatonin in Horticultural Crops
Research on the multifunctional role of melatonin in horticultural crops against environmental stresses provides a framework for investigating how similar compounds might affect plant growth, stress response, and development. This research area explores the signaling mechanisms and protective effects of melatonin, which could be analogous to the effects of other organic compounds on plants (Bose & Howlader, 2020).
Direcciones Futuras
The future directions for research on a compound like 3-Acetyl-8-ethoxychromen-2-one could involve further studies on its synthesis, properties, and potential applications . This could include developing new synthetic methods, studying its interactions with other compounds, and exploring its potential uses in various fields.
Mecanismo De Acción
Target of Action
It’s known that the compound interacts with mono- and binucleophilic reagents .
Mode of Action
The mode of action of 3-Acetyl-8-ethoxychromen-2-one involves its interaction with these reagents. Depending on the nucleophilicity of the reactant, new heterocyclic systems are formed involving the oxo group of the substituent in position 3 of the heterofragment .
Biochemical Pathways
The compound’s interaction with mono- and binucleophilic reagents suggests that it may influence various biochemical processes .
Pharmacokinetics
Pharmacokinetics studies are essential for understanding the drug disposition in the body and their impact on bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of new heterocyclic systems. This occurs through the interaction of the compound with mono- and binucleophilic reagents, leading to changes in the oxo group of the substituent in position 3 of the heterofragment .
Propiedades
IUPAC Name |
3-acetyl-8-ethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-3-16-11-6-4-5-9-7-10(8(2)14)13(15)17-12(9)11/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICQMZDINLBQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

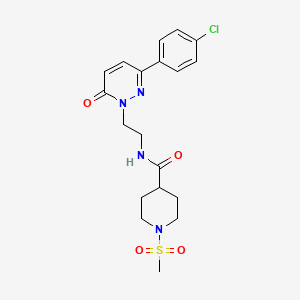
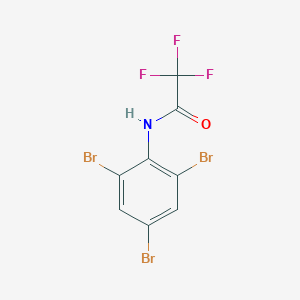
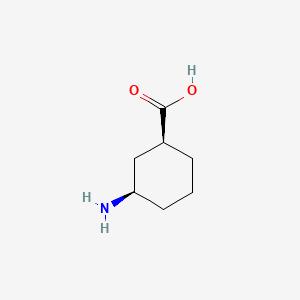
![(1-(4-chlorophenyl)cyclopentyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2705037.png)

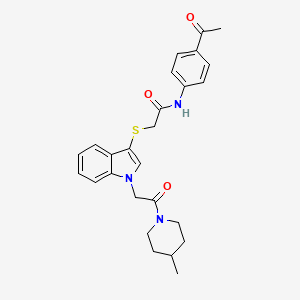
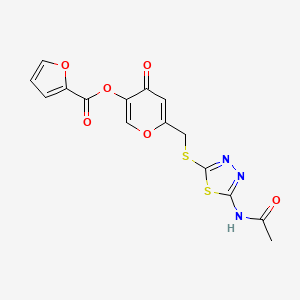
![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2705041.png)

![3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2705044.png)
![2-Cyclopentylsulfanyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2705045.png)
![N-cyclopentyl-1-[(3-methoxybenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2705048.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2705052.png)
